Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

2-(prop-2-en-1-yl)cyclohexan-1-one structure
94-66-6 structure
Nombre del producto:2-(prop-2-en-1-yl)cyclohexan-1-one
Número CAS:94-66-6
MF:C9H14O
Megavatios:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944

2-(prop-2-en-1-yl)cyclohexan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 2-allylcyclohexan-1-one
    • 2-Allylcyclohexanone
    • 2-prop-2-enylcyclohexan-1-one
    • o-Allylcyclohexanone
    • Cyclohexanone,2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
    • 2-(2-Propenyl)-Cyclohexanone
    • NSC 128921
    • Cyclohexanone, 2-(2-propenyl)-
    • Cyclohexanone, 2-allyl-
    • Cyclohexanone, 2-(2-propen-1-yl)-
    • 2-(2-Propenyl)cyclohexanone
    • UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 2-(prop-2-en-1-yl)cyclohexan-1-one
    • NSC128921
    • 2-allyl-cyclohexanone
    • 2-allyl cyclohexanone
    • 2-allyl-cyclohexan-1-one
    • Cyclohexanone, 2-allyl- (8CI)
    • 2-(prop-2-en-
    • 2-(2-Propen-1-yl)cyclohexanone (ACI)
    • Cyclohexanone, 2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
    • F8882-7572
    • EN300-268221
    • 2-(prop-2-en-1-yl)cyclohexanone
    • STL301914
    • 2-Allylcyclohexanone, >/=97%
    • SY052152
    • SCHEMBL528992
    • AS-35729
    • AI3-07009
    • EINECS 202-352-2
    • MFCD00043548
    • DB-057518
    • InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
    • 2-(2-propenyl)-cyclohexanon
    • 94-66-6
    • 2-Allylcyclohexanone, 97%
    • AKOS009156864
    • NSC-128921
    • CS-0204777
    • DTXSID90883283
    • A2230
    • NS00040992
    • MDL: MFCD00043548
    • Renchi: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
    • Clave inchi: UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • Sonrisas: O=C1C(CC=C)CCCC1

Atributos calculados

  • Calidad precisa: 138.10400
  • Masa isotópica única: 138.104
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 138
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: Light yellow transparent liquid
  • Denso: 0.927 g/mL at 25 °C(lit.)
  • Punto de fusión: No date available
  • Punto de ebullición: 94°C/23mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.469(lit.)
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 17.07000
  • Logp: 2.32180
  • FEMA: 2909
  • Presión de vapor: 0.4±0.4 mmHg at 25°C
  • Disolución: Insoluble in water

2-(prop-2-en-1-yl)cyclohexan-1-one Información de Seguridad

2-(prop-2-en-1-yl)cyclohexan-1-one Datos Aduaneros

  • Código HS:2914299000
  • Datos Aduaneros:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275447-5g
2-Allylcyclohexanone
94-66-6 98%
5g
¥729.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2230-5G
2-Allylcyclohexanone
94-66-6 >97.0%(GC)
5g
¥550.00 2024-04-15
abcr
AB262315-25 g
2-Allylcyclohexanone, 96%; .
94-66-6 96%
25g
€346.80 2023-01-25
Enamine
EN300-268221-1.0g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 95.0%
1.0g
$19.0 2025-03-21
eNovation Chemicals LLC
D757264-25g
2-Allylcyclohexanone
94-66-6 97.0%
25g
$365 2023-05-17
BAI LING WEI Technology Co., Ltd.
206539-1G
2-Allylcyclohexanone, 97%
94-66-6 97%
1G
¥ 233 2022-04-26
BAI LING WEI Technology Co., Ltd.
206539-25G
2-Allylcyclohexanone, 97%
94-66-6 97%
25G
¥ 2328 2022-04-26
eNovation Chemicals LLC
D757264-5g
2-Allylcyclohexanone
94-66-6 97.0%
5g
$140 2024-06-07
Apollo Scientific
OR963660-5g
2-Allylcyclohexanone
94-66-6 95%
5g
£175.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WG461-5g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 97.0%(GC)
5g
¥990.0 2022-05-30

2-(prop-2-en-1-yl)cyclohexan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
pH optimization of nucleophilic reactions in water
King, J. F.; Rathore, R.; Lam, J. Y. L.; Guo, Z. R.; Klassen, D. F., Journal of the American Chemical Society, 1992, 114(8), 3028-33

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
Referencia
Potassium hydride
Gawley, Robert E.; Zhang, Xiaojie; Wang, Qunzhao, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile ,  Tetrahydrofuran ,  Water
1.2 Reagents: Ammonia
Referencia
Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones
Enders, Dieter; Hundertmark, Thomas; Lazny, Ryszard, Synthetic Communications, 1999, 29(1), 27-33

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ;  15 min, reflux
1.2 Solvents: Dichloromethane ;  5 h, reflux
Referencia
Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones
Bouhalleb, Ghalia; Mhasni, Olfa; Poli, Giovanni; Rezgui, Farhat, Tetrahedron Letters, 2017, 58(26), 2525-2529

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ;  65 °C
Referencia
Tetrakis(triethyl phosphite)nickel(0)
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
Referencia
Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines
Smit, Biljana; Rodic, Marko; Pavlovic, Radoslav Z., Synthesis, 2016, 48(3), 387-393

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction
Zheng, Shuyan; Zhang, Jinghua; Shen, Zhengwu, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

Métodos de producción 8

Condiciones de reacción
Referencia
Vinylogous Wolff rearrangement. 5. Mechanistic studies
Smith, Amos B. III; Toder, Bruce H.; Richmond, Ruth; Branca, Stephen J., Journal of the American Chemical Society, 1984, 106(14), 4001-9

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Referencia
Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
Referencia
Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds
Tsuda, Tetsuo; Satomi, Hiroshi; Hayashi, Toshio; Saegusa, Takeo, Journal of Organic Chemistry, 1987, 52(3), 439-43

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Referencia
Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study
Huo, Xiaohong; Yang, Guoqiang; Liu, Delong; Liu, Yangang; Gridnev, Ilya D.; et al, Angewandte Chemie, 2014, 53(26), 6776-6780

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
Referencia
C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds
Zhao, Xiaohu; Liu, Delong; Guo, Hui; Liu, Yangang; Zhang, Wanbin, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ;  20 h, 70 °C
Referencia
Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols
Usui, Ippei; Schmidt, Stefan; Breit, Bernhard, Organic Letters, 2009, 11(6), 1453-1456

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Benzene
Referencia
A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1
Toru, Takeshi; Yamada, Yoshio; Ueno, Toshio; Maekawa, Eturo; Ueno, Yoshio, Journal of the American Chemical Society, 1988, 110(14), 4815-17

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referencia
Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups
Huo, Xiaohong; Quan, Mao; Yang, Guoqiang; Zhao, Xiaohu; Liu, Delong; et al, Organic Letters, 2014, 16(6), 1570-1573

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referencia
2-Allylcyclohexanone
Howard, W. L.; Lorette, N. B., Organic Syntheses, 1962, 42, 14-16

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ;  150 °C
Referencia
An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids
Carita, Adriana; Burtoloso, Antonio C. B., Tetrahedron Letters, 2010, 51(4), 686-688

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine
Referencia
Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes
Tsuji, Jiro; Minami, Ichiro; Shimizu, Isao, Chemistry Letters, 1984, (10), 1721-4

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Triethylborane ;  rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
Triethylborane
Yamamoto, Yoshinori; Yoshimitsu, Takehiko; Wood, John L.; Schacherer, Laura Nicole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

Métodos de producción 20

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referencia
Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products
Ozdemirhan, Devrim; Saricelik, Ozlem, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
A845038
Pureza:99%/99%/99%/99%
Cantidad:10g/50g/25g/5g
Precio ($):190.0/761.0/326.0/292.0